

Analysis of PRT543 Clinical Trial Results from NCT03886831: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the clinical trial NCT03886831, which evaluated the safety and efficacy of **PRT543**, a first-in-class, potent, and selective oral inhibitor of protein arginine methyltransferase 5 (PRMT5). The trial enrolled patients with advanced solid tumors and hematologic malignancies who had exhausted available treatment options. This document summarizes the key findings, compares the performance of **PRT543** with alternative therapies, and provides detailed experimental methodologies for key assays cited in the trial.

Overview of PRT543 and the NCT03886831 Trial

PRT543 is a small molecule inhibitor of PRMT5, an enzyme that plays a crucial role in regulating gene expression and RNA splicing, and is overexpressed in various cancers.[1] The NCT03886831 study was a Phase 1, multicenter, open-label, dose-escalation and dose-expansion trial designed to determine the recommended Phase 2 dose (RP2D), safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary efficacy of PRT543.[2] The dose-escalation portion of the trial enrolled patients with a range of advanced solid tumors and lymphomas.[3] The dose-expansion phase focused on specific cohorts, including patients with adenoid cystic carcinoma (ACC), myelofibrosis (MF), and myelodysplastic syndrome (MDS).[4]

Key Clinical Trial Results

The NCT03886831 trial has provided initial evidence of the safety and preliminary efficacy of **PRT543** in heavily pre-treated patient populations.



Safety and Tolerability

Across the dose-escalation and dose-expansion cohorts, **PRT543** was generally well-tolerated. The most common treatment-related adverse events (TRAEs) were hematologic in nature and typically reversible with dose modification.

Table 1: Most Common Treatment-Related Adverse Events (Any Grade) in the Dose Escalation Phase (N=49)[3]

Adverse Event	Frequency
Fatigue	41%
Nausea	29%
Thrombocytopenia	27%
Anemia	24%

Grade 3 or higher TRAEs included thrombocytopenia and anemia.[3] In the adenoid cystic carcinoma cohort, the most common Grade 3 TRAEs were anemia (16%) and thrombocytopenia (9%).[5] No Grade 4 or 5 treatment-emergent adverse events were reported in this cohort.[5]

Pharmacodynamics and Target Engagement

PRT543 demonstrated dose-dependent target engagement and inhibition of PRMT5 activity. A key pharmacodynamic marker, symmetric dimethylarginine (sDMA) in the serum, showed a significant reduction with PRT543 treatment. At the expansion dose of 45 mg administered five times a week, a 69% reduction in serum sDMA was observed.[6] Furthermore, an increase in intron retention, a marker of PRMT5's role in mRNA splicing, was seen in peripheral blood mononuclear cells, confirming the drug's mechanism of action.[7]

Efficacy

Preliminary efficacy was observed in several cohorts of the NCT03886831 trial.

 Adenoid Cystic Carcinoma (ACC): In a dose-expansion cohort of 56 patients with recurrent/metastatic ACC, PRT543 demonstrated a clinical benefit rate of 57% and a disease



control rate of 70%.[5] The overall response rate (ORR) was 2%, with a median progression-free survival (PFS) of 5.9 months.[5]

 Myeloid Malignancies (MF and MDS): In patients with myelofibrosis and myelodysplastic syndrome, PRT543 showed evidence of clinical activity. In the dose-escalation phase, three patients with MF exhibited stable disease for at least one year, with one patient showing improvement in bone marrow fibrosis.[8] One patient with MDS and a spliceosome mutation experienced a significant clinical response in anemia and transfusion requirements.[8]

Comparative Analysis

To provide context for the clinical potential of **PRT543**, this section compares its performance with established and emerging therapies for the specific cancers investigated in the trial's expansion cohorts.

Adenoid Cystic Carcinoma (ACC)

Currently, there are no standard-of-care systemic therapies for recurrent/metastatic ACC, and treatment options are limited.

Table 2: Comparison of **PRT543** with Other Investigational Therapies in Adenoid Cystic Carcinoma



Therapy	Mechanism of Action	Overall Response Rate (ORR)	Median Progression- Free Survival (PFS)	Key Grade ≥3 Adverse Events
PRT543	PRMT5 Inhibitor	2%[5]	5.9 months[5]	Anemia (16%), Thrombocytopeni a (9%)[5]
Axitinib	VEGFR Inhibitor	0% - 9.1%[2][9]	10.8 months[9]	Hypertension, Fatigue, Oral Mucositis[9]
Axitinib + Avelumab	VEGFR Inhibitor + PD-L1 Inhibitor	18%[10]	7.3 months[10]	Fatigue, Hypertension, Diarrhea[11]
Lenvatinib	Multi-kinase Inhibitor (VEGFR, FGFR, PDGFRα, RET, KIT)	15.6%[12]	17.5 months[12]	Hypertension (28.1%), Oral Pain (9.4%)[12]

Relapsed/Refractory Myelofibrosis (MF)

The treatment landscape for myelofibrosis that is resistant or refractory to first-line JAK inhibitors like ruxolitinib is evolving.

Table 3: Comparison of PRT543 with Other Therapies in Relapsed/Refractory Myelofibrosis



Therapy	Mechanism of Action	Spleen Volume Reduction (≥35%)	Symptom Response Rate (≥50% reduction)	Key Grade ≥3 Adverse Events
PRT543	PRMT5 Inhibitor	Data not yet mature	Improvement in symptoms observed[8]	Anemia, Thrombocytopeni a[8]
Fedratinib	JAK2/FLT3 Inhibitor	30%[13]	27%[13]	Anemia, Thrombocytopeni a, Gastrointestinal disorders[8]
Momelotinib	JAK1/JAK2/ACV R1 Inhibitor	Non-inferior to ruxolitinib	Comparable to other JAK inhibitors	Dizziness, Nausea[14]
Pacritinib	JAK2/IRAK1 Inhibitor	23% (in patients with severe thrombocytopeni a)[15]	25% (in patients with severe thrombocytopeni a)[15]	Anemia, Thrombocytopeni a[15]

Relapsed/Refractory Myelodysplastic Syndrome (MDS)

For patients with higher-risk MDS who have failed hypomethylating agents, therapeutic options remain an area of high unmet need.

Table 4: Comparison of **PRT543** with Other Therapies in Relapsed/Refractory Higher-Risk Myelodysplastic Syndrome



Therapy	Mechanism of Action	Complete Remission (CR) Rate	Overall Response Rate (ORR)	Key Grade ≥3 Adverse Events
PRT543	PRMT5 Inhibitor	Data not yet mature	Objective responses observed in 5/40 patients with splicing factor- mutant myeloid malignancies	Anemia (50%), Thrombocytopeni a (27.5%), Neutropenia (15%)
Venetoclax + Azacitidine	BCL2 Inhibitor + Hypomethylating Agent	7% (in R/R MDS) [16]	39% (CR + mCR in R/R MDS)[16]	Febrile neutropenia (34%), Thrombocytopeni a (32%), Neutropenia (27%), Anemia (18%)[16]
Luspatercept	TGF-β Ligand Trap	Not applicable (primarily for anemia)	Hematologic Improvement- Erythroid (HI-E) of 53.7% in lower-risk MDS[3]	Anemia, Thrombocytopeni a[3]

Experimental Protocols

Detailed methodologies are crucial for the scientific community to understand and potentially replicate key findings.

Pharmacodynamic Assessment: Serum Symmetric Dimethylarginine (sDMA) Measurement

Objective: To quantify the level of sDMA in patient serum as a biomarker of PRMT5 inhibition.



- Methodology: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is the gold standard for accurate quantification of sDMA.[17][18]
 - Sample Preparation: Serum samples are typically prepared by protein precipitation to remove larger molecules. This is often followed by a derivatization step, such as with butyl ester, to improve the chromatographic properties of ADMA and sDMA.[17]
 - Chromatographic Separation: The derivatized sample is injected into a UPLC system equipped with a reverse-phase column (e.g., Acquity UPLC BEH C18). A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small percentage of formic acid) and an organic component (e.g., acetonitrile or methanol with formic acid) is used to separate sDMA from other serum components.[17]
 - Mass Spectrometric Detection: The eluent from the UPLC is introduced into a tandem mass spectrometer operating in positive ion mode. Multiple reaction monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for sDMA and an isotopically labeled internal standard (e.g., d7-ADMA) are monitored.[17]
 - Quantification: The concentration of sDMA in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of sDMA.

Pharmacodynamic Assessment: Intron Retention Analysis

- Objective: To assess changes in mRNA splicing, specifically intron retention, as a functional consequence of PRMT5 inhibition.
- Methodology: RNA sequencing (RNA-seq) followed by specialized bioinformatic analysis is the primary method.[19]
 - Sample Collection and RNA Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood. Total RNA is then extracted from the PBMCs using a commercial kit.
 - Library Preparation and Sequencing: The extracted RNA is used to prepare a sequencing library. This typically involves poly(A) selection to enrich for mRNA, followed by



fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification. The prepared libraries are then sequenced on a high-throughput sequencing platform.

- Bioinformatic Analysis:
 - Read Alignment: The raw sequencing reads are aligned to a reference human genome.
 - Intron Retention Quantification: Specialized bioinformatics tools such as IRFinder or iREAD are used to identify and quantify intron retention events.[19] These tools typically calculate an "intron retention ratio" or a "percent spliced-in (PSI)" value for each intron, which represents the proportion of transcripts that retain that intron.
 - Differential Analysis: Statistical analysis is performed to identify introns with significantly different retention levels between pre-treatment and on-treatment samples.

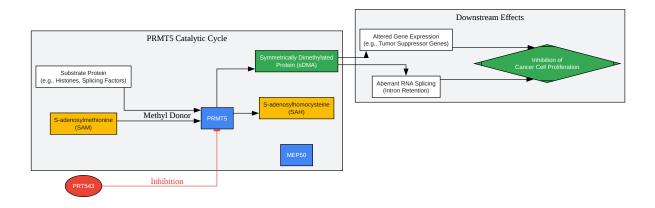
Pharmacokinetic Assessment

- Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of PRT543 in patients.
- Methodology: Plasma concentrations of PRT543 are measured at various time points after drug administration using a validated bioanalytical method, typically LC-MS/MS.
 - Sample Collection: Blood samples are collected at pre-specified time points before and after PRT543 administration. Plasma is separated by centrifugation and stored frozen until analysis.
 - Sample Preparation: Plasma samples are prepared for analysis, often involving protein precipitation followed by liquid-liquid extraction or solid-phase extraction to isolate PRT543 from plasma components.
 - LC-MS/MS Analysis: The extracted samples are analyzed by LC-MS/MS. A specific chromatographic method is used to separate PRT543 from any potential metabolites, and a tandem mass spectrometer is used for sensitive and selective detection and quantification.
 - Pharmacokinetic Parameter Calculation: The plasma concentration-time data are used to calculate key pharmacokinetic parameters such as maximum concentration (Cmax), time



to maximum concentration (Tmax), area under the concentration-time curve (AUC), and half-life (t1/2) using non-compartmental analysis.

Visualizations PRT543 Mechanism of Action

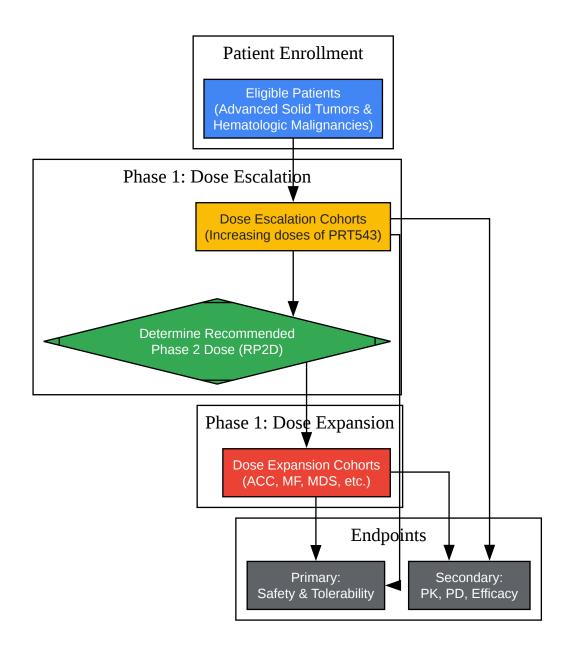


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Caption: **PRT543** inhibits the PRMT5 enzyme, leading to altered gene expression and RNA splicing, ultimately suppressing cancer cell proliferation.

NCT03886831 Clinical Trial Workflow





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Caption: Workflow of the NCT03886831 Phase 1 clinical trial of **PRT543**, from patient enrollment through dose escalation and expansion to endpoint analysis.

Conclusion

The initial results from the NCT03886831 trial suggest that **PRT543** is a promising novel agent with a manageable safety profile and signs of clinical activity in heavily pre-treated patients with advanced cancers, including adenoid cystic carcinoma, myelofibrosis, and myelodysplastic syndrome. The demonstrated on-target activity through pharmacodynamic markers further



validates its mechanism of action. While the efficacy data are preliminary, they provide a strong rationale for continued development and further investigation in larger, more definitive studies. The comparative analysis indicates that **PRT543** may offer a new therapeutic option in settings with limited effective treatments. Future research should focus on identifying predictive biomarkers to select patients most likely to benefit from PRMT5 inhibition.

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